molecular formula C8H9FS B7994553 3-Fluoro-2-methylphenyl methyl sulfide CAS No. 134646-04-1

3-Fluoro-2-methylphenyl methyl sulfide

Cat. No.: B7994553
CAS No.: 134646-04-1
M. Wt: 156.22 g/mol
InChI Key: XUJLVNXKKLKJNK-UHFFFAOYSA-N
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Description

3-Fluoro-2-methylphenyl methyl sulfide is an organic compound characterized by the presence of a fluorine atom, a methyl group, and a methyl sulfide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-2-methylphenyl methyl sulfide typically involves the introduction of the fluorine atom and the methyl sulfide group onto the benzene ring. One common method is the nucleophilic aromatic substitution reaction, where a suitable fluorine source reacts with a precursor compound containing a leaving group (such as a halide) in the presence of a base. The methyl sulfide group can be introduced through a thiolation reaction, where a thiol reacts with a suitable electrophile under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale nucleophilic aromatic substitution and thiolation reactions. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-2-methylphenyl methyl sulfide undergoes various chemical reactions, including:

    Oxidation: The methyl sulfide group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the fluorine atom or to convert the sulfoxide or sulfone back to the sulfide.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Major Products Formed

    Oxidation: 3-Fluoro-2-methylphenyl methyl sulfoxide, 3-Fluoro-2-methylphenyl methyl sulfone.

    Reduction: this compound, 3-Fluoro-2-methylphenyl methyl sulfoxide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Fluoro-2-methylphenyl methyl sulfide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Fluoro-2-methylphenyl methyl sulfide depends on its specific application. In chemical reactions, the fluorine atom and methyl sulfide group influence the reactivity and selectivity of the compound. In biological systems, the compound may interact with enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-2-methylphenyl methyl sulfide: Similar structure but with a chlorine atom instead of fluorine.

    2-Methylphenyl methyl sulfide: Lacks the fluorine atom, affecting its reactivity and properties.

    3-Fluoro-2-methylphenyl ethyl sulfide: Contains an ethyl sulfide group instead of a methyl sulfide group.

Uniqueness

3-Fluoro-2-methylphenyl methyl sulfide is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric effects. These effects influence the compound’s reactivity, making it valuable for specific synthetic applications and potential biological activities.

Properties

IUPAC Name

1-fluoro-2-methyl-3-methylsulfanylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FS/c1-6-7(9)4-3-5-8(6)10-2/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUJLVNXKKLKJNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1SC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501278837
Record name 1-Fluoro-2-methyl-3-(methylthio)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501278837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134646-04-1
Record name 1-Fluoro-2-methyl-3-(methylthio)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=134646-04-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Fluoro-2-methyl-3-(methylthio)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501278837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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